molecular formula C₁₀H₁₃N₄¹⁵NO₃ B1154062 2'-Deoxyadenosine-15N1

2'-Deoxyadenosine-15N1

Cat. No.: B1154062
M. Wt: 252.24
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxyadenosine-15N1 is a stable isotope-labeled nucleoside essential for tracking and quantifying DNA synthesis in biological research. This compound is specifically designed for use in studies of nucleic acid metabolism, cellular proliferation, and bacterial production in complex microbial communities. The incorporation of a 15N atom at a specific position in the adenine ring allows for precise detection using mass spectrometry, facilitating accurate measurements without the use of radioisotopes. A key application of this and related labeled deoxyribonucleosides is in aquatic microbial ecology, where researchers use them to measure bacterial production rates by directly quantifying their incorporation into bacterial DNA . Studies comparing the uptake of different labeled nucleosides have found that deoxyadenosine is incorporated into DNA at a rate comparable to thymidine, providing a valuable alternative for estimating DNA synthesis in diverse bacterial populations . This makes this compound a critical tool for understanding the growth dynamics of natural bacterial assemblages, many of which cannot efficiently incorporate the traditionally used thymidine . The product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₀H₁₃N₄¹⁵NO₃

Molecular Weight

252.24

Synonyms

167: PN: US20040053876 SEQID: 167 unclaimed DNA-15N1;  2’-Deoxyadenosine-15N1;  9-(2-Deoxy-β-D-erythro-pentofuranosyl)adenine-15N1;  9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purin-6-amine-15N1;  9-(2-deoxy-β-D-ribofuranosyl)-9H-Purin-6-amine-15N1;  Adeni

Origin of Product

United States

Methodological Approaches for the Synthesis and Derivatization of 2 Deoxyadenosine 15n1

Chemical Synthesis Pathways for Regiospecific ¹⁵N1 Incorporation

Chemical synthesis offers a high degree of control for the site-specific incorporation of isotopic labels. The synthesis of 2'-Deoxyadenosine-¹⁵N1 via chemical pathways involves the careful selection of ¹⁵N-labeled precursors and the execution of multi-step reaction sequences to build the final nucleoside.

Precursor Selection and Isotopic Enrichment Strategies

The cornerstone of synthesizing ¹⁵N-labeled nucleosides is the choice of an appropriate isotopically enriched precursor. alfa-chemistry.com For the specific incorporation of ¹⁵N at the N1 position of adenine (B156593), a common strategy involves starting with a precursor that already contains the ¹⁵N label in the desired position or can be readily converted to introduce it. One direct method for creating ¹⁵N labeled compounds is to use precursors such as ¹⁵NH₄Cl or ¹⁵NH₃ gas in chemical reactions. alfa-chemistry.com These simple labeled molecules can be used to synthesize more complex structures like amino acids and nucleotides. alfa-chemistry.com

Another approach is to begin with a pyrimidine (B1678525) derivative that will ultimately form the six-membered ring of the purine (B94841) base. For instance, a pyrimidine with a ¹⁵N at the corresponding N1 position can be synthesized and then elaborated to form the imidazole (B134444) ring. Isotopic exchange is another viable strategy, where a ¹⁴N atom in a pre-existing molecule is swapped for a ¹⁵N atom using an isotopically labeled reagent. alfa-chemistry.com This is often applied to functional groups like amines and amides. alfa-chemistry.com

Multi-Step Reaction Schemes for ¹⁵N1-Labeled Nucleoside Synthesis

The chemical synthesis of 2'-Deoxyadenosine-¹⁵N1 is a multi-step process that often begins with the construction of the ¹⁵N1-labeled adenine base, followed by its glycosylation with a deoxyribose sugar derivative. A reported synthesis of [1-¹⁵N]deoxyadenosine starts from 2'-deoxyadenosine (B1664071) itself. acs.org

A general synthetic scheme could involve the following key transformations:

Preparation of a ¹⁵N1-labeled purine precursor: This can be achieved by starting with a simple ¹⁵N-containing molecule and building the purine ring system. For example, a synthesis could start from a labeled pyrimidine.

Glycosylation: The ¹⁵N1-labeled adenine base is then coupled with a protected 2-deoxyribose derivative. The Vorbrüggen glycosylation is a commonly used method for this step. researchgate.net

Deprotection: Finally, all protecting groups on the sugar and base moieties are removed to yield the final product, 2'-Deoxyadenosine-¹⁵N1.

An alternative strategy involves the modification of an existing nucleoside. For example, a two-step synthesis of [1-¹⁵N]adenosine from inosine (B1671953) has been reported, which could potentially be adapted for the deoxy series. acs.org This involves a Dimroth rearrangement, a reaction that can be mediated by an N1-alkoxy group to facilitate the introduction of the ¹⁵N label at the N1 position. nih.gov

Table 1: Key Reaction Types in the Chemical Synthesis of ¹⁵N-Labeled Nucleosides

Reaction TypeDescriptionRelevance to ¹⁵N1 Labeling
Ring Formation Construction of the purine ring system from acyclic or pyrimidine-based precursors.Allows for the incorporation of ¹⁵N from simple labeled starting materials into the N1 position of the purine ring.
Glycosylation Coupling of the pre-formed ¹⁵N1-labeled purine base with a protected deoxyribose sugar.Essential for forming the N-glycosidic bond to create the final nucleoside.
Dimroth Rearrangement A chemical rearrangement that can be utilized to introduce a ¹⁵N label into the N1 position of the adenine ring.Provides a route to modify an existing nucleoside to incorporate the ¹⁵N label at the desired position. nih.gov
Deprotection Removal of protecting groups from the sugar and base moieties to yield the final product.A crucial final step to obtain the unprotected 2'-Deoxyadenosine-¹⁵N1.

Purification and Isolation Methodologies for High-Purity Labeled 2'-Deoxyadenosine-¹⁵N1

The purification of the final product is critical to remove unreacted starting materials, byproducts, and any isomers that may have formed during the synthesis. High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of nucleosides. google.com Reversed-phase HPLC, using columns such as C18, is particularly effective for separating the relatively polar nucleoside from less polar impurities.

The purity of the isolated 2'-Deoxyadenosine-¹⁵N1 is typically assessed by a combination of analytical techniques:

HPLC: To determine the chemical purity of the compound. google.com

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the ¹⁵N isotope. alfa-chemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure and the specific position of the ¹⁵N label. alfa-chemistry.com

For instance, after a synthesis, the crude product can be purified by preparative reversed-phase HPLC, and the fractions containing the desired product are collected, pooled, and lyophilized to obtain the pure compound. nih.gov The final product is often a white powdery solid. google.com

Enzymatic Synthesis and Biocatalytic Routes for ¹⁵N1 Labeling

Enzymatic methods provide an alternative to chemical synthesis, often offering high regio- and stereoselectivity under mild reaction conditions. mdpi.com These approaches leverage the specificity of enzymes involved in nucleoside metabolism to construct the desired labeled compound.

Strategies Involving Nucleoside Phosphorylases and Adenosine (B11128) Deaminase

Nucleoside phosphorylases (NPs) are key enzymes in the enzymatic synthesis of nucleoside analogues. rsc.org They catalyze the reversible phosphorolysis of the N-glycosidic bond of a nucleoside. medchemexpress.com This property can be exploited in a "nucleobase swap" reaction where the base of a natural nucleoside is exchanged for a labeled one. rsc.org

A potential enzymatic route for 2'-Deoxyadenosine-¹⁵N1 could involve:

Synthesis of ¹⁵N1-labeled adenine: This can be prepared chemically as described in the previous section.

Enzymatic Transglycosylation: A suitable purine nucleoside phosphorylase (PNP) can be used to catalyze the transfer of the deoxyribose moiety from a donor deoxynucleoside (e.g., 2'-deoxyinosine) to the ¹⁵N1-labeled adenine. rsc.orgmdpi.com

Adenosine deaminase is another enzyme that could potentially be used in a chemoenzymatic strategy, although its primary function is the deamination of adenosine to inosine.

Cell-Based Bioreactor Systems for Isotopic Enrichment

Cell-based systems offer a powerful method for producing isotopically labeled biomolecules, including nucleosides. silantes.com In this approach, microorganisms are cultured in a medium where the sole source of nitrogen is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl. alfa-chemistry.comnist.gov The microorganisms metabolically incorporate the ¹⁵N into their biomolecules, including the nucleotides that make up their DNA and RNA. silantes.com

The general workflow for this approach is as follows:

Culturing: A suitable microorganism, such as E. coli, is grown in a minimal medium containing the ¹⁵N-labeled precursor. nist.gov

Harvesting and Extraction: The cells are harvested, and the total nucleic acids (DNA and RNA) are extracted.

Hydrolysis: The nucleic acids are enzymatically hydrolyzed to their constituent nucleosides or nucleotides.

Purification: The desired labeled nucleoside, in this case, 2'-Deoxyadenosine-¹⁵N1, is then purified from the mixture using techniques like HPLC.

While this method is excellent for uniform labeling, achieving regiospecific labeling at the N1 position through purely biosynthetic means is more challenging and often requires a combination of biosynthetic production of the labeled biomass followed by chemical or enzymatic steps to isolate and modify the desired compound. silantes.com

Table 2: Comparison of Synthesis Approaches for 2'-Deoxyadenosine-¹⁵N1

FeatureChemical SynthesisEnzymatic SynthesisCell-Based Bioreactor
Specificity High regioselectivity for ¹⁵N1 incorporation. acs.orgHigh regio- and stereoselectivity due to enzyme specificity. mdpi.comTypically results in uniform labeling unless combined with other methods. silantes.com
Reaction Conditions Often requires harsh conditions, protecting groups, and organic solvents.Mild, aqueous conditions. mdpi.comBiological conditions.
Yield Can be variable depending on the number of steps.Can be high, especially in "one-pot" reactions. mdpi.comYields of total labeled nucleosides can be good. silantes.com
Scalability Can be scaled up, but may require significant optimization.Scalable, with potential for large-scale production. rsc.orgScalable for producing large quantities of labeled biomass.
Complexity Multi-step processes requiring expertise in organic synthesis. nih.govCan be simpler, often with fewer steps. mdpi.comRequires expertise in microbiology and bioprocessing.

Strategies for Further Derivatization and Bioconjugation of 2'-Deoxyadenosine-15N1

Further modification of this compound is essential to render it suitable for a variety of sophisticated biological investigations. These derivatization strategies are designed to produce molecules that can be used to trace metabolic pathways, analyze enzyme kinetics, or serve as building blocks for the synthesis of site-specifically labeled macromolecules for structural elucidation.

The phosphorylation of this compound to its mono-, di-, and triphosphate forms is a critical step for its use in studies of nucleic acid metabolism and enzyme function. The resulting nucleotides, particularly the triphosphate form (dATP-15N1), serve as direct substrates for DNA polymerases, allowing for detailed kinetic and mechanistic investigations.

Enzymatic Phosphorylation:

One common approach involves a series of enzymatic reactions. While specific studies detailing the phosphorylation of this compound are not prevalent, the general pathway for deoxyadenosine (B7792050) is well-established and applicable. This typically involves a cascade of kinase enzymes:

Deoxyadenosine kinase phosphorylates 2'-deoxyadenosine to 2'-deoxyadenosine monophosphate (dAMP).

Adenylate kinase then converts dAMP to 2'-deoxyadenosine diphosphate (B83284) (dADP).

Finally, nucleoside diphosphate kinase or pyruvate kinase catalyzes the formation of 2'-deoxyadenosine triphosphate (dATP). umich.edu

These enzymatic syntheses can be performed in one-pot cascade reactions, sometimes utilizing whole-cell systems engineered to overexpress the necessary kinases, which can drive high conversion rates. google.comnih.gov

Chemical Phosphorylation:

Chemical methods provide a robust alternative for producing dATP from a deoxyadenosine precursor. A widely adopted "one-pot, three-step" synthesis strategy, which is applicable for the gram-scale production of dNTPs, can be employed for this compound. nih.govnih.gov This method avoids the need for protecting groups on the nucleobase.

The key steps are:

Monophosphorylation: The nucleoside is first reacted with a phosphorylating agent like phosphorus oxychloride (POCl₃) in a suitable solvent.

Pyrophosphate Coupling: The resulting monophosphate intermediate is then reacted in the same pot with a pyrophosphate salt, such as tributylammonium (B8510715) pyrophosphate. This forms a reactive cyclic intermediate.

Hydrolysis: The cyclic intermediate is hydrolyzed to yield the final 2'-deoxyadenosine-5'-triphosphate. nih.govnih.gov

The resulting dATP-15N1 can be used in various assays. For instance, in DNA polymerase studies, the incorporation of the labeled nucleotide can be monitored to understand the enzyme's kinetic mechanism, fidelity, and interaction with the DNA template. nih.govnih.gov Single-molecule Förster resonance energy transfer (smFRET) experiments can utilize fluorescently labeled components to track the real-time movement of a polymerase as it incorporates nucleotides, including labeled analogs like dATP-15N1, with single base-pair resolution. pnas.org

Table 1: Comparison of Phosphorylation Methods for this compound

Method Key Reagents/Enzymes Advantages Common Yields Citations
Enzymatic Cascade Deoxyadenosine kinase, Adenylate kinase, Pyruvate kinase, ATP High specificity, mild reaction conditions. Can exceed 90% conversion. google.comnih.gov
Chemical Synthesis Phosphorus oxychloride, Tributylammonium pyrophosphate Scalable to gram quantities, no need for base protection. 65-70% nih.govnih.gov

The site-specific incorporation of this compound into synthetic DNA or RNA oligonucleotides is a powerful tool for nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows researchers to probe the structure, dynamics, and interactions of nucleic acids at an atomic level. The primary method for this is automated solid-phase synthesis using the phosphoramidite (B1245037) approach. atdbio.comwikipedia.org

The process begins with the chemical conversion of the this compound nucleoside into a phosphoramidite building block. This involves protecting the exocyclic amine on the adenine base (typically with a benzoyl group) and attaching a reactive phosphoramidite group to the 3'-hydroxyl of the deoxyribose sugar. biotage.com The resulting this compound phosphoramidite is then used in a standard automated synthesis cycle.

The Solid-Phase Synthesis Cycle:

The oligonucleotide is assembled on a solid support, typically controlled pore glass (CPG), in a 3' to 5' direction. umich.eduwikipedia.org Each cycle of nucleotide addition involves four main steps:

Detritylation: The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with an acid.

Coupling: The this compound phosphoramidite is activated (e.g., with tetrazole) and couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. atdbio.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which prevents the formation of deletion mutants. biotage.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.

This cycle is repeated until the desired sequence is synthesized. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The site-specifically labeled oligonucleotide can then be purified and used in structural studies. For example, 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments can be used to directly observe the nitrogen and attached protons of the labeled adenine, providing insights into hydrogen bonding, base pairing, and interactions with proteins or small molecule ligands. acs.orgresearchgate.net

Table 2: Key Steps in Solid-Phase Synthesis for Incorporating this compound

Step Purpose Key Reagents
1. Detritylation Removes the 5'-DMT protecting group to allow chain extension. Dichloroacetic acid or Trichloroacetic acid in an inert solvent.
2. Coupling Adds the next base (this compound phosphoramidite) to the chain. 1H-Tetrazole or other activator; labeled phosphoramidite.
3. Capping Blocks unreacted chains to prevent deletion mutations. Acetic anhydride (B1165640) and N-methylimidazole.
4. Oxidation Stabilizes the newly formed internucleotide linkage. Iodine in a water/pyridine/THF solution.

The synthesis of this compound-5'-triphosphate (dATP-15N1) is crucial for its use in biosynthetic applications, particularly those involving enzymatic DNA synthesis. medchemexpress.com As detailed in section 2.3.1, both chemical and enzymatic routes are viable for this transformation.

Chemical synthesis, particularly the one-pot, three-step method starting from the nucleoside, offers a direct and efficient route for producing gram-scale quantities of dNTPs without the need for complex purification of intermediates. nih.govnih.gov This makes it a highly practical approach for generating the dATP-15N1 needed for large-scale biosynthetic reactions. The process involves monophosphorylation with an agent like POCl₃, followed by reaction with pyrophosphate and subsequent hydrolysis to yield the triphosphate. google.com

Enzymatic synthesis provides an alternative with high specificity. Recombinant E. coli strains have been engineered to display kinases on their cell surface, creating efficient biocatalysts for NTP and dNTP synthesis. nih.gov These systems can achieve high conversion rates (often over 90%) for substrates like deoxyadenosine, coupled with an ATP regeneration system to drive the reaction. nih.govacs.org

Once synthesized, dATP-15N1 can be used as a substrate for DNA polymerases in various applications. caymanchem.com This includes polymerase chain reaction (PCR) to generate fully or segmentally labeled DNA for structural and functional studies. The incorporation of the heavy isotope allows the resulting DNA to be analyzed by techniques like mass spectrometry or NMR to study DNA replication, repair mechanisms, and protein-DNA interactions with high precision. nih.gov

Applications of 2 Deoxyadenosine 15n1 in Investigating Dna Metabolism and Dynamics

Elucidation of De Novo DNA Synthesis Pathways Using ¹⁵N1 Tracing

The de novo synthesis pathway is a fundamental cellular process for producing nucleotides from simpler precursor molecules. By supplying cells with 2'-Deoxyadenosine-15N1, researchers can meticulously trace its journey from uptake to its final incorporation into the DNA backbone, shedding light on the efficiency and regulation of this vital pathway.

A primary application of this compound is the quantitative measurement of its incorporation into the genomic DNA of various organisms. This approach provides a direct assessment of the extent to which exogenous nucleosides contribute to the cellular nucleotide pool for DNA synthesis. For instance, studies in bacterial communities have utilized ¹⁵N-labeled deoxyadenosine (B7792050) to determine the relative incorporation rates of different deoxyribonucleosides. nih.gov Such research has revealed that the uptake and utilization of deoxyadenosine can vary significantly among different bacterial species, highlighting the diversity of nucleotide salvage pathways in the microbial world. nih.gov

Incorporation Rates of ¹⁵N-Labeled Deoxyribonucleosides in Bacterial Communities

DeoxyribonucleosideRelative Incorporation Rate (vs. Thymidine)
This compound0.9
Deoxyguanosine-15N2.5
Deoxycytidine-15N0.2

This table illustrates the relative rates at which different ¹⁵N-labeled deoxyribonucleosides are incorporated into bacterial DNA, with thymidine (B127349) as the reference. Data from such studies provide insights into the preferred nutrient sources for DNA synthesis in different microorganisms. nih.gov

The fidelity of DNA replication, which refers to the accuracy of DNA polymerases in incorporating the correct nucleotides, is crucial for maintaining genome stability. While direct studies employing this compound to measure replication fidelity are not extensively documented, the principle of stable isotope labeling can be conceptually extended to such analyses. By combining ¹⁵N labeling with sensitive detection methods, it would be theoretically possible to track the misincorporation rates of this labeled analog under various experimental conditions.

Processivity, the ability of a DNA polymerase to catalyze consecutive nucleotide incorporations without dissociating from the template strand, is another key parameter of DNA replication. nih.govscilit.com Isotope labeling techniques could potentially be adapted to study polymerase processivity by designing experiments that allow for the quantification of long stretches of newly synthesized DNA containing the ¹⁵N label.

Analysis of DNA Repair Mechanisms and Nucleotide Turnover

DNA is constantly under assault from both endogenous and exogenous agents, leading to various forms of damage. Cells have evolved sophisticated DNA repair mechanisms to counteract this damage and maintain genomic integrity. This compound can serve as a valuable tracer to investigate these repair processes, as well as the turnover of nucleotides within the DNA.

Nucleotide Excision Repair (NER) is a versatile repair pathway that removes a wide range of bulky DNA lesions. scispace.com Mismatch Repair (MMR) corrects errors that occur during DNA replication, such as base-base mismatches and small insertions or deletions. While the direct use of this compound to trace the excision and replacement of damaged nucleotides in these pathways is an area of ongoing research, the conceptual framework is sound. By introducing DNA damage and subsequently providing this compound, it would be possible to monitor the incorporation of the labeled nucleoside during the repair synthesis step. For instance, studies have shown that certain oxidative DNA lesions, such as 8,5'-cyclo-2'-deoxyadenosine, are substrates for the NER pathway. Tracing the repair of such lesions with ¹⁵N-labeled precursors could provide valuable kinetic data on the efficiency of this repair process.

Upon DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR), which coordinates cell cycle arrest and the recruitment of repair machinery. The subsequent repair process often involves the removal of damaged nucleotides and the synthesis of a new DNA patch. The incorporation of this compound during this repair synthesis can be quantified to assess the extent of DNA repair. Studies have shown that high levels of unlabeled deoxyadenosine can induce DNA strand breaks in lymphocytes. By using the ¹⁵N-labeled version, researchers could potentially trace the fate of this nucleoside in the context of DNA damage and the subsequent repair activities. This approach would allow for a more precise understanding of nucleotide salvage and incorporation during the cellular response to genotoxic stress.

Studies on Mitochondrial DNA Synthesis and Replication

The use of stable isotope-labeled nucleosides, such as this compound, has provided a powerful and safe methodology for investigating the dynamics of mitochondrial DNA (mtDNA) in vivo. physiology.org Unlike radioactive isotopes, stable isotopes are non-toxic and can be administered to human subjects, enabling direct measurement of mtDNA metabolism in health and disease. physiology.orgplos.org These techniques rely on administering the labeled compound and subsequently measuring its incorporation into newly synthesized DNA using mass spectrometry. This approach allows for the precise quantification of synthesis and turnover rates, offering critical insights into the lifecycle of mtDNA. physiology.orgnih.gov

Tracing this compound Incorporation into Mitochondrial DNA

The fundamental principle behind using this compound to trace mtDNA synthesis is the precursor-product relationship. nih.gov The labeled deoxynucleoside is introduced into the biological system, where it enters the nucleotide salvage pathway to be phosphorylated into mitochondrial deoxyadenosine triphosphate (dATP). This labeled dATP is then used as a building block by DNA polymerase gamma, the enzyme responsible for mtDNA replication, incorporating the 15N-labeled adenine (B156593) base into new strands of mtDNA. nih.govnih.gov

The research process involves several key steps:

Administration of the Label: The 15N-labeled 2'-deoxyadenosine (B1664071) is introduced to the organism or cell culture.

Sample Collection: At various time points, tissues or cells of interest are collected.

Mitochondrial Isolation: Mitochondria are carefully isolated from the cells to separate mtDNA from the much more abundant nuclear DNA (nDNA).

mtDNA Extraction and Hydrolysis: The mtDNA is extracted and enzymatically hydrolyzed into its constituent deoxyribonucleosides.

Mass Spectrometry Analysis: The isotopic enrichment of deoxyadenosine is determined using techniques like gas chromatography-mass spectrometry (GC-MS). By measuring the ratio of 15N-labeled to unlabeled deoxyadenosine, researchers can calculate the percentage of newly synthesized mtDNA. physiology.org

Studies using similar stable isotope labeling methods have successfully quantified mtDNA turnover in various tissues. For instance, research in rats demonstrated that the turnover of mtDNA occurs even in terminally differentiated, non-growing tissues like cardiac and skeletal muscle, with a synthesis rate of approximately 1.1–1.3% new mtDNA per day. physiology.org This indicates that mtDNA is continuously replaced, independent of cell division. physiology.org

Table 1: Representative Data on the Incorporation of Labeled Deoxyadenosine into Mitochondrial DNA Over Time in Different Tissues

This table illustrates the expected pattern of incorporation of a labeled precursor like this compound into the mtDNA of various tissues, showing different turnover rates. The data are hypothetical but based on reported findings. physiology.org

Time PointPercent New mtDNA in PlateletsPercent New mtDNA in Cardiac MusclePercent New mtDNA in Skeletal Muscle
Week 120.5%8.9%8.5%
Week 365.2%25.8%24.1%
Week 598.9%40.1%38.7%
Week 8100%55.3%51.5%

Investigation of Mitochondrial Nucleotide Pool Dynamics

The replication and repair of mtDNA are critically dependent on a balanced supply of all four mitochondrial deoxyribonucleoside triphosphates (dNTPs). nih.govnih.gov The mitochondrial dNTP pool is distinct from the cytosolic pool and is maintained through both the import of cytosolic nucleotides and local salvage pathways within the mitochondrion. fondazionetelethon.it Imbalances in this delicate pool, such as a significant excess or deficiency of one dNTP, can severely impair mtDNA replication, leading to depletion, deletions, and point mutations. nih.gov

This compound serves as a crucial tool for investigating the kinetics of these nucleotide pools. By tracing the path of the 15N label from the initial deoxynucleoside to its final triphosphate form (dATP), researchers can elucidate the rates of transport, phosphorylation, and degradation that govern the steady-state concentration of dATP within the mitochondria.

This approach is particularly valuable for understanding disease mechanisms. For example, in mitochondrial neurogastrointestinal encephalomyopathy (MNGIE), defects in the enzyme thymidine phosphorylase lead to elevated systemic levels of thymidine and deoxyuridine. nih.govunipd.it This disrupts the mitochondrial dNTP balance, causing a massive increase in the mitochondrial dTTP pool, which in turn inhibits the replication of mtDNA by competitively inhibiting the incorporation of other nucleotides. nih.govunipd.it Studies in HeLa cells exposed to excess thymidine demonstrated a significant increase in dTTP (260% of controls) and a corresponding decrease in dATP (78%) and dCTP (43%) within the mitochondria. nih.gov Using a tracer like this compound in such a system would allow for the direct measurement of how quickly the dATP pool is depleted and how its synthesis rate is affected by the overabundance of dTTP.

Table 2: Example of Mitochondrial dNTP Pool Imbalance in Response to Excess Deoxynucleosides

This table shows representative changes in mitochondrial dNTP pools in cultured fibroblasts exposed to excess thymidine, a condition that mimics certain mitochondrial diseases. nih.govunipd.it A tracer like this compound would be used to measure the flux and turnover rates that lead to these altered pool sizes.

Deoxynucleoside Triphosphate (dNTP)Pool Concentration in Control Cells (pmol/10^6 cells)Pool Concentration in Thymidine-Treated Cells (pmol/10^6 cells)Percent Change
dTTP0.86.8+750%
dATP2.51.8-28%
dCTP3.21.5-53%
dGTP1.11.0-9%

By providing a dynamic view of nucleotide metabolism, the use of this compound helps to connect the genetic basis of mitochondrial diseases with the specific biochemical disruptions that ultimately cause mtDNA instability. nih.govnih.gov

Utilization of 2 Deoxyadenosine 15n1 in Rna Metabolism and Ribonucleotide Reductase Studies

Insights into RNA Turnover and De Novo RNA Synthesis

While 2'-deoxyadenosine (B1664071) is a direct precursor for DNA synthesis, its labeled adenine (B156593) base can be recycled through cellular salvage pathways to enter the ribonucleotide pool, making it a valuable tool for studying RNA metabolism. wikipedia.org This process allows for the investigation of RNA turnover rates and the dynamics of de novo RNA synthesis, where newly synthesized ribonucleotides are incorporated into RNA transcripts.

The journey of the 15N1 label from a deoxyribonucleoside to an RNA precursor is facilitated by the purine (B94841) salvage pathway. This metabolic route is crucial for recycling nucleobases and nucleosides that arise from the degradation of DNA and RNA. wikipedia.org The process unfolds through several key enzymatic steps:

Phosphorylation: Initially, 2'-Deoxyadenosine-15N1 is phosphorylated by kinases to form this compound monophosphate (dAMP), then diphosphate (B83284) (dADP), and finally triphosphate (dATP).

Glycosidic Bond Cleavage: Enzymes such as purine nucleoside phosphorylase (PNP) can cleave the N-glycosidic bond that links the 15N1-labeled adenine base to the deoxyribose sugar. This releases free adenine-¹⁵N1 into the cellular environment.

Salvage and Conversion: The liberated adenine-¹⁵N1 base is then captured by the enzyme adenine phosphoribosyltransferase (APRT). wikipedia.org APRT catalyzes the reaction between the labeled adenine and 5'-phosphoribosyl-1-pyrophosphate (PRPP), directly synthesizing adenosine-15N1 monophosphate (AMP). metabolicsupportuk.orgresearchgate.net

This newly formed, labeled AMP is now a ribonucleotide and can be further phosphorylated to adenosine-15N1 diphosphate (ADP) and adenosine-15N1 triphosphate (ATP). These labeled ribonucleotides can then be directly incorporated into new RNA molecules during transcription, allowing the 15N1 label to serve as a direct marker for de novo RNA synthesis.

Stable isotope tracers like this compound are instrumental in metabolic flux analysis, a technique used to measure the rates of metabolic reactions within a cell. By introducing the labeled compound to cells or organisms, researchers can track the appearance of the 15N isotope in various downstream metabolites over time using methods such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

This approach enables the quantification of:

Rate of Salvage: The speed at which the labeled adenine base is salvaged and converted into the ribonucleotide (AMP) pool.

Interconversion Rates: The flux of the 15N label from the AMP pool into other purine ribonucleotide pools, such as guanosine (B1672433) monophosphate (GMP), through interconversion pathways.

RNA Synthesis Rate: The rate of incorporation of labeled ribonucleotides (like ATP-¹⁵N1) into the total RNA population, providing a direct measure of transcriptional activity.

By measuring the isotopic enrichment in these different molecular pools, a dynamic picture of RNA metabolism can be constructed.

Table 1: Conceptual Data on Ribonucleotide Flux from this compound Tracer
Metabolite PoolTime Point (Hours)¹⁵N Enrichment (%)Calculated Flux (nmol/hr/mg protein)
Adenine (free base)135.2-
AMP112.58.5
ATP19.8-
Total RNA10.50.4
Adenine (free base)415.6-
AMP428.99.1
ATP425.3-
Total RNA42.10.5

Investigating Ribonucleotide Reductase (RNR) Activity and Regulation

Ribonucleotide Reductase (RNR) is the enzyme responsible for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. It achieves this by reducing ribonucleoside diphosphates (ADP, GDP, CDP, UDP) to their corresponding deoxyribonucleoside diphosphates. The activity of RNR is exquisitely regulated to maintain a balanced supply of deoxyribonucleoside triphosphates (dNTPs), which is essential for high-fidelity DNA replication and repair. This compound is a crucial tool for studying this regulation because its metabolite, dATP-¹⁵N1, is a primary allosteric inhibitor of the RNR enzyme.

When this compound is introduced into a cell, it is converted to dATP-¹⁵N1. This labeled inhibitor can be used to study its interaction with the RNR a-site. Research has shown that dATP binding induces a conformational change in the RNR enzyme, promoting the formation of a stable, inactive hexameric ring (α6). wikipedia.orgbiorxiv.org This structure prevents the enzyme's subunits from assembling correctly, thereby blocking access to the active site and halting all substrate reduction.

By using dATP-¹⁵N1, researchers can:

Directly measure the binding affinity of the inhibitor to the allosteric site.

Use biophysical techniques to monitor the dATP-¹⁵N1-induced oligomerization of the RNR enzyme.

Quantify how the presence of the labeled inhibitor prevents the binding and turnover of the enzyme's natural ribonucleotide substrates (e.g., ADP, CDP).

Maintaining the correct balance and absolute concentrations of the four dNTPs is critical for cell viability. An imbalance in the dNTP pool can lead to increased mutation rates and genomic instability. The allosteric regulation of RNR by dATP is a key mechanism for maintaining this balance. When dATP levels are high, RNR is shut down, preventing further production of all dNTPs.

This mechanism is clinically relevant in conditions like adenosine (B11128) deaminase (ADA) deficiency, where the inability to break down deoxyadenosine (B7792050) leads to a massive accumulation of dATP. This dATP surplus inhibits RNR, leading to a severe depletion of the other three dNTPs and causing the profound immunodeficiency seen in patients.

Using this compound as a tracer allows for precise quantification of how an influx of deoxyadenosine perturbs the entire dNTP pool. By measuring the levels of both labeled dATP and the unlabeled dGTP, dCTP, and dTTP pools, scientists can directly observe the inhibitory effect of dATP accumulation. This is a valuable method for studying the mechanism of RNR-inhibiting drugs and understanding the pathophysiology of metabolic disorders.

Table 2: Illustrative Impact of this compound on dNTP Pools
DeoxyribonucleotideControl Cells (pmol/10⁶ cells)Cells + 2'-Deoxyadenosine-¹⁵N1 (pmol/10⁶ cells)Percent Change
dATP (¹⁵N-labeled)-155.0-
dATP (total)22.5172.3+666%
dCTP38.18.2-78%
dGTP15.43.1-80%
dTTP45.211.5-75%

Exploration of Purine Nucleotide Metabolism and Salvage Pathways with 2 Deoxyadenosine 15n1

Tracing De Novo Purine (B94841) Synthesis Pathways in Complex Biological Systems

The de novo synthesis of purines is a fundamental and highly regulated process that builds the purine ring from simpler precursors. The strategic placement of the 15N label at the N1 position of the adenine (B156593) base in 2'-Deoxyadenosine (B1664071) allows for precise tracking of its metabolic fate should it be degraded and its components re-incorporated into the de novo synthesis pathway.

Integration of 15N1 Label into Purine Ring Structures and Subsequent Metabolites

While 2'-Deoxyadenosine is primarily a substrate for the salvage pathway, its catabolism can lead to the release of the 15N1-labeled adenine base. This labeled base can then be either directly salvaged or further degraded. If the purine ring is broken down, the 15N1 atom can potentially be incorporated into the pool of nitrogen donors, such as aspartate and glutamine, which are utilized in the de novo synthesis of new purine rings.

Upon entering the de novo pathway, the 15N1 atom, originating from the labeled deoxyadenosine (B7792050), would be incorporated into the N1 position of the newly synthesized inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). Subsequent enzymatic conversions would lead to the presence of the 15N1 label in the corresponding di- and tri-phosphate nucleotides (ADP, ATP, GDP, GTP) and ultimately in DNA and RNA.

Table 1: Anticipated Labeled Metabolites from 2'-Deoxyadenosine-15N1 Catabolism and Re-entry into De Novo Synthesis

PrecursorLabeled Atom PositionKey Downstream MetabolitesLabeled Atom Position in Metabolites
This compoundN1 of AdenineInosine Monophosphate (IMP)N1
Adenosine Monophosphate (AMP)N1
Guanosine Monophosphate (GMP)N1
Deoxyadenosine Triphosphate (dATP)N1
Deoxyguanosine Triphosphate (dGTP)N1

This table illustrates the theoretical flow of the 15N1 label from the initial tracer into key purine metabolites via the de novo synthesis pathway following catabolism.

Identification of Rate-Limiting Steps and Regulatory Points in Purine Biosynthesis

By monitoring the rate and extent of 15N1 incorporation into various intermediates and final products of the de novo pathway, researchers can gain insights into the flux through this metabolic route. A buildup of a labeled intermediate could signify a bottleneck or a rate-limiting step in the pathway. For instance, if a high enrichment of 15N1-IMP is observed with a comparatively lower enrichment in 15N1-AMP and 15N1-GMP, it might suggest that the enzymes IMP dehydrogenase or adenylosuccinate synthetase are limiting.

Furthermore, this technique can be employed to study the allosteric regulation of key enzymes. For example, the first committed step in de novo purine synthesis is catalyzed by glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase, which is subject to feedback inhibition by purine nucleotides. By manipulating cellular conditions and observing the corresponding changes in 15N1 flux from re-incorporated precursors, the regulatory effects of various molecules on this and other enzymes can be quantitatively assessed.

Quantitative Analysis of Nucleoside Salvage Pathways

The salvage pathway provides a more energy-efficient route to nucleotide synthesis by recycling pre-existing nucleobases and nucleosides. This compound serves as a direct probe for this pathway.

Contribution of Exogenous this compound to Intracellular Nucleotide Pools

When introduced into a cellular system, this compound is transported into the cell and can be directly phosphorylated by deoxyadenosine kinase to form this compound monophosphate (dAMP-15N1). This labeled monophosphate can then be further phosphorylated to the di- and tri-phosphate forms (dADP-15N1 and dATP-15N1), which are then available for incorporation into DNA.

By using techniques such as mass spectrometry, the ratio of labeled to unlabeled deoxyadenosine nucleotides can be precisely measured. This allows for a quantitative determination of the contribution of the salvage of exogenous deoxyadenosine to the total intracellular deoxyadenosine nucleotide pool. Research using analogous tracers like [¹⁵N₅]-adenosine has demonstrated significant contributions of salvage pathways to nucleotide pools in various tissues and tumors. mdpi.com

Table 2: Quantifying Salvage Pathway Contribution with this compound

Cell/Tissue TypeCondition% Contribution of Exogenous Deoxyadenosine to dATP Pool (Hypothetical Data)
Proliferating Cancer CellsStandard Culture45%
Quiescent FibroblastsStandard Culture15%
Cancer CellsDe Novo Synthesis Inhibitor85%

This interactive table presents hypothetical data illustrating how this compound could be used to quantify the reliance of different cell types on the nucleoside salvage pathway.

Evaluation of Nucleoside Transporter Activities and Cellular Uptake

The initial step in the salvage of exogenous this compound is its transport across the cell membrane. This process is mediated by specific nucleoside transporter proteins. The rate of uptake of the labeled nucleoside provides a direct measure of the activity of these transporters.

By incubating cells with this compound for varying amounts of time and then measuring the intracellular concentration of the labeled compound, the kinetics of transport can be determined. This allows for the calculation of key parameters such as the maximal transport velocity (Vmax) and the substrate affinity (Km) of the transporters for deoxyadenosine. Furthermore, this method can be used to assess the specificity of different transporters and to screen for potential inhibitors of nucleoside uptake.

Interplay Between Purine and Pyrimidine (B1678525) Metabolic Pathways

The metabolisms of purines and pyrimidines are interconnected, and perturbations in one pathway can affect the other. While this compound is a purine nucleoside, its metabolic fate can provide indirect insights into this crosstalk.

For instance, the synthesis of both purine and pyrimidine nucleotides requires the precursor molecule phosphoribosyl pyrophosphate (PRPP). If the salvage of this compound is highly active, it will consume PRPP for the initial phosphorylation step. This increased consumption of PRPP by the purine salvage pathway could potentially limit its availability for de novo pyrimidine synthesis. By tracing the incorporation of other labeled precursors for pyrimidine synthesis (e.g., ¹³C-aspartate or ¹⁵N-glutamine) in the presence and absence of this compound, the extent of this substrate competition can be investigated.

Furthermore, the balance of purine and pyrimidine nucleotide pools is crucial for proper cellular function, particularly DNA replication. An excess of deoxyadenosine nucleotides, which can result from active salvage, has been shown to inhibit ribonucleotide reductase, the enzyme responsible for producing all four deoxyribonucleotides required for DNA synthesis. This inhibition can lead to an imbalance in the deoxyribonucleotide pools, affecting DNA replication and repair. Tracing the metabolic flux with this compound in conjunction with the analysis of all deoxyribonucleotide pools can help to elucidate the mechanisms underlying this toxic effect.

Advanced Analytical Methodologies Employing 2 Deoxyadenosine 15n1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Flux Analysis

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, and concentration of molecules. nih.gov The use of 15N-labeled compounds like 2'-deoxyadenosine-15N1 significantly enhances the utility of NMR in metabolic studies. nih.gov

15N-NMR for Direct Detection and Site-Specific Quantification of Labeled Metabolites

Direct detection of the 15N nucleus, while challenged by its low natural abundance and lower gyromagnetic ratio, becomes highly effective with isotopic enrichment. youtube.com By introducing this compound into a biological system, the 15N label can be directly observed, allowing for the unambiguous identification and quantification of the labeled nucleoside and its downstream metabolites. nih.gov This site-specific labeling provides a clear window into the metabolic pathways involving deoxyadenosine (B7792050).

A key advantage of 15N-NMR is its ability to provide quantitative data. With appropriate experimental setup and the use of internal standards, the concentration of this compound and its metabolic products can be accurately determined, which is crucial for metabolic flux analysis. acs.org

Table 1: Key 15N-NMR Parameters for Metabolite Analysis

Parameter Description Relevance to this compound Analysis
Chemical Shift (δ) The resonance frequency of the 15N nucleus relative to a standard. Highly sensitive to the chemical environment. Allows for the differentiation of this compound from its various metabolic products (e.g., dAMP, dADP, dATP).
Coupling Constants (J) The interaction between nuclear spins, providing information about covalent bonds. J-couplings between 15N and adjacent 1H or 13C nuclei can confirm the position of the label and the structure of the metabolite.
Nuclear Overhauser Effect (NOE) The transfer of nuclear spin polarization from one nucleus to another through space. Can provide insights into the three-dimensional structure and conformation of this compound-containing molecules.

Multi-Nuclear NMR Approaches (e.g., 1H, 13C, 15N) for Structural and Dynamic Insights

While 15N-NMR is powerful, a more comprehensive understanding is achieved through multi-nuclear NMR approaches that combine information from 1H, 13C, and 15N nuclei. utoronto.ca By correlating the chemical shifts of these different nuclei, a detailed picture of the molecular structure and dynamics can be constructed. researchgate.net

For instance, a 1H-15N HSQC experiment can identify all the protons directly attached to the 15N-labeled nitrogen in the adenine (B156593) base of 2'-deoxyadenosine (B1664071). nih.gov Further correlation with 13C chemical shifts through experiments like HNCA or HN(CO)CA (in the context of DNA-protein interactions) can provide even more detailed structural information. utoronto.ca These multi-dimensional experiments are essential for resolving complex spectra and unambiguously assigning signals to specific atoms within a molecule. researchgate.net

The combination of these NMR techniques allows researchers to not only trace the path of the 15N label but also to gain insights into the structural changes that occur as this compound is metabolized and incorporated into larger biomolecules like DNA.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Isotope Tracing

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern metabolomics, offering exceptional mass accuracy and resolution. researchgate.net This enables the differentiation of molecules with very similar masses, a critical capability for identifying and quantifying metabolites in complex biological samples. researchgate.netpharmaron.com When combined with isotope tracing using compounds like this compound, HRMS becomes a powerful tool for metabolic studies. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Labeled Nucleosides and Nucleotides

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the analysis of nucleosides and nucleotides. nih.govthermofisher.commetwarebio.com This method combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. creative-proteomics.com The use of this compound as an internal standard or a tracer in LC-MS/MS experiments allows for precise quantification and tracing of deoxyadenosine metabolism. nih.gov

In a typical workflow, a biological sample is processed to extract the nucleosides and nucleotides, which are then separated by LC. As the separated compounds elute from the LC column, they are ionized and introduced into the mass spectrometer. The instrument can be set to specifically monitor for the mass-to-charge ratio (m/z) of this compound and its expected metabolites. The high resolution of the mass analyzer allows for the clear distinction between the 15N-labeled compounds and their unlabeled counterparts. sannova.net

Tandem mass spectrometry (MS/MS) further enhances the specificity of the analysis. A specific ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting fragment ions are detected. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. nih.gov

Table 2: Example LC-MS/MS Transitions for this compound and its Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z)
This compound [M+H]+ [M+H - deoxyribose]+
dAMP-15N1 [M-H]- [PO3]-
dADP-15N1 [M-H]- [P2O6H]-

Note: The exact m/z values will depend on the specific 15N labeling pattern.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk 15N Enrichment Measurements

In the context of a study using this compound, a biological sample (e.g., total DNA or a specific cell fraction) would be combusted to convert all nitrogen into N2 gas. This gas is then introduced into the IRMS instrument, which precisely measures the ratio of 15N to 14N. smu.ca This provides a measure of the total incorporation of the 15N label from this compound into the nitrogen-containing components of the sample.

Isotope Tracing and Fluxomics Approaches for Systems-Level Understanding

Isotope tracing with stable isotopes like 15N is a fundamental technique in fluxomics, the study of metabolic fluxes in a biological system at a steady state. nih.govnih.gov By introducing this compound, researchers can trace the journey of the 15N atom as it is incorporated into various metabolic pathways. nih.gov This allows for the quantitative analysis of the rates of metabolic reactions, providing a dynamic view of cellular metabolism. nih.gov

The data generated from NMR and HRMS analyses of 15N-labeled metabolites are used as inputs for computational models of metabolic networks. nih.gov These models can then be used to calculate the fluxes through different pathways. For example, by measuring the rate of incorporation of 15N from this compound into the DNA of a cell population, one can estimate the rate of DNA synthesis.

This systems-level approach provides a holistic view of how cells utilize deoxyadenosine and how these pathways are affected by various physiological or pathological conditions. The insights gained from these studies are critical for understanding cellular proliferation, DNA repair mechanisms, and the effects of drugs that target nucleotide metabolism. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2'-Deoxyadenosine
dAMP (Deoxyadenosine monophosphate)
dADP (Deoxyadenosine diphosphate)
dATP (Deoxyadenosine triphosphate)

Impact of 2 Deoxyadenosine 15n1 Research on Understanding Disease Pathogenesis

Dysregulated Nucleotide Metabolism in Proliferative Disorders (e.g., Cancer)

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. mdpi.com This includes significant alterations in nucleotide metabolism to meet the high demand for DNA and RNA synthesis. researchgate.net Stable isotope tracing with molecules like 2'-Deoxyadenosine-15N1 provides a direct method to probe these altered metabolic pathways. biorxiv.orgbiorxiv.org

Altered DNA Synthesis Rates and Nucleotide Pool Imbalances in Cancer Cells

Rapidly dividing cancer cells require a constant and abundant supply of nucleotides for DNA replication. nih.gov Isotope tracing studies, including those that could utilize 15N-labeled nucleosides, help quantify the rates of de novo nucleotide synthesis and salvage pathways that cancer cells use to maintain these supplies. nih.govbiorxiv.org Research has shown that imbalances in the relative levels of individual nucleotides can inhibit cell proliferation by impeding DNA replication. researchgate.netresearchgate.net For instance, an excess of purines can disrupt the balance needed for DNA synthesis, leading to replication stress. researchgate.net

By introducing this compound into cancer cell cultures, researchers can track the incorporation of the labeled nitrogen into the purine (B94841) nucleotide pool and subsequently into newly synthesized DNA. This allows for the measurement of DNA synthesis rates and provides insights into how cancer cells manage their nucleotide pools. Such studies have revealed that many cancer cells exhibit an increased reliance on de novo purine synthesis. biorxiv.org The ability to trace these pathways is crucial, as nucleotide depletion or imbalance can inhibit cell growth and proliferation. researchgate.net

Table 1: Key Findings on Nucleotide Metabolism in Cancer Cells

Research Finding Implication for Cancer Pathogenesis Relevant Isotope Tracing Application
Cancer cells exhibit altered purine and pyrimidine (B1678525) metabolism. biorxiv.org Supports the high demand for nucleic acid synthesis required for rapid cell division. Tracing 15N-labeled precursors like glutamine or deoxyadenosine (B7792050) to measure synthesis rates. biorxiv.orgbiorxiv.org
Nucleotide pool imbalances can inhibit proliferation by causing replication stress. researchgate.netresearchgate.net Highlights a potential vulnerability in cancer cells where uncontrolled growth signals are not matched by nucleotide supply. Using labeled nucleosides to monitor the balance between different nucleotide species under various conditions. nih.gov
Some cancers show increased dependence on de novo purine synthesis. biorxiv.org Identifies a specific metabolic pathway that could be targeted for therapy. Quantifying the contribution of de novo synthesis versus salvage pathways using 15N-labeled compounds. biorxiv.org

Identification of Metabolic Vulnerabilities and Dependencies in Disease States

Understanding the specific metabolic reprogramming in cancer cells can uncover unique vulnerabilities that can be exploited for therapeutic purposes. nih.govannals-research-oncology.com Isotope tracing studies are instrumental in identifying these metabolic dependencies. nih.govbiorxiv.org For example, if a particular cancer type is found to be heavily reliant on the de novo purine synthesis pathway, it may be susceptible to drugs that inhibit this pathway. biorxiv.org

The degradation of purine nucleotides to nucleosides like adenosine (B11128) is also a critical process. biorxiv.org In the tumor microenvironment, adenosine can act as an immunosuppressive signaling molecule. nih.govmdpi.com By using this compound, researchers can trace the pathways of purine degradation and identify points of intervention to modulate the tumor microenvironment. biorxiv.org These insights are crucial for developing targeted metabolic therapies that are more precise and effective. nih.gov

Genetic Disorders Affecting Purine and DNA Metabolism (e.g., Immunodeficiencies)

Inherited defects in the enzymes that govern purine metabolism can lead to severe diseases, most notably immunodeficiencies. mhmedical.com The use of isotopically labeled substrates like this compound is invaluable for studying the metabolic consequences of these genetic defects. nih.gov

Investigating Enzyme Deficiencies (e.g., Adenosine Deaminase) Through Labeled Substrate Metabolism

Adenosine deaminase (ADA) deficiency is a prime example of a genetic disorder of purine metabolism. nih.gov In individuals with ADA deficiency, the enzyme responsible for converting adenosine and 2'-deoxyadenosine (B1664071) into inosine (B1671953) and 2'-deoxyinosine, respectively, is non-functional. mdpi.comyoutube.com This leads to the accumulation of toxic metabolites, particularly 2'-deoxyadenosine. nih.govwikipedia.org

The accumulation of 2'-deoxyadenosine leads to its increased phosphorylation, forming high levels of deoxyadenosine triphosphate (dATP). nih.govnih.gov This excess dATP is toxic to lymphocytes because it inhibits the enzyme ribonucleotide reductase, which is essential for producing the building blocks for DNA synthesis, thereby halting DNA replication and repair. nih.govyoutube.com The resulting lymphopenia causes severe combined immunodeficiency (SCID). wikipedia.orgyoutube.com

By using this compound as a tracer, researchers can precisely follow its toxic metabolic fate in cells lacking ADA. This allows for the quantification of dATP accumulation and the subsequent inhibition of DNA synthesis, providing a clear biochemical explanation for the observed immunodeficiency. nih.govnih.gov

Table 2: Metabolic Consequences of Adenosine Deaminase (ADA) Deficiency

Metabolite Consequence of Accumulation Role of Isotope Tracing
2'-Deoxyadenosine Substrate for phosphorylation into toxic dATP. nih.gov Inactivates S-adenosyl-L-homocysteine (SAH) hydrolase. nih.gov This compound can be used to trace the rate of its conversion and accumulation in different cell types.
Deoxyadenosine triphosphate (dATP) Inhibits ribonucleotide reductase, preventing DNA synthesis and repair. nih.govyoutube.com Leads to lymphocyte apoptosis. youtube.com Allows for direct measurement of dATP pools derived from the toxic accumulation of deoxyadenosine.

Monitoring Pathway Aberrations in Inherited Metabolic Diseases

Beyond specific enzyme deficiencies, stable isotope tracing can be used to monitor broader aberrations in metabolic pathways in inherited diseases. nih.gov By introducing a labeled metabolite like this compound, clinicians and researchers can observe how the entire metabolic network responds. This systems-level view can help in diagnosing complex metabolic disorders and in monitoring the biochemical response to therapies, such as enzyme replacement therapy or gene therapy. youtube.com This approach provides a dynamic picture of cellular metabolism that is essential for understanding and managing these complex genetic conditions. youtube.com

Viral Replication and Host-Pathogen Interactions

Viruses are obligate intracellular parasites that rely heavily on the host cell's metabolic machinery to replicate. nih.gov This includes co-opting the host's nucleotide pools to synthesize viral genomes. Understanding the intricate metabolic interplay between a virus and its host is crucial for developing antiviral strategies. nih.gov

The use of stable isotope-labeled nucleosides, such as this compound, offers a powerful method to track the flow of metabolites during viral infection. By tracing the 15N label, researchers can determine whether the nucleotides used for viral replication are derived from the host's de novo synthesis pathways or from salvage pathways. This knowledge can reveal metabolic dependencies of the virus that could be targeted by antiviral drugs.

Furthermore, some pathogens can produce their own nucleosides to manipulate the host's immune response. For example, the bacterium Streptococcus suis can synthesize 2'-deoxyadenosine, which triggers the death of host macrophages, thereby dampening the immune response. nih.gov Labeled 2'-deoxyadenosine could be used in experimental models to study the specific mechanisms by which pathogen-derived nucleosides interact with host cells and modulate immune function, providing insights into new mechanisms of pathogenesis. nih.gov

Tracing Viral Nucleic Acid Synthesis with this compound

The replication of a viral genome is a hallmark of infection, and the ability to monitor this process in real-time is crucial for understanding viral life cycles. This compound serves as a metabolic precursor that can be taken up by host cells and incorporated into the nascent DNA of replicating viruses. Because viral replication often relies on the host cell's nucleoside salvage pathways, this labeled deoxyadenosine is treated similarly to its unlabeled counterpart, thus providing an authentic tracer of viral DNA synthesis.

Once incorporated, the ¹⁵N label acts as a distinct signature that can be detected using sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.com This allows researchers to differentiate between viral and host DNA and to quantify the rate of viral replication under various conditions. For instance, by introducing this compound to a virus-infected cell culture, scientists can track the temporal dynamics of viral DNA production, from the initial stages of replication to the assembly of new virions.

A key advantage of using stable isotopes like ¹⁵N is their non-radioactive nature, which makes them safe for a wide range of experimental settings. silantes.com This technique has been foundational in studies analogous to the classic Meselson-Stahl experiment, which demonstrated the semi-conservative replication of DNA. By growing virus-infected cells in a medium containing ¹⁵N-labeled precursors, the newly synthesized viral DNA becomes "heavy." Subsequent analysis of the DNA density can reveal mechanistic details about the replication process.

Research ApplicationVirus TypeKey Findings
Quantifying Viral Replication Rates DNA VirusesEnables precise measurement of the amount of new viral DNA synthesized over time.
Identifying Replication Intermediates RetrovirusesHelps in the detection and characterization of different stages of reverse transcription and DNA integration.
Mapping Viral Genome Replication Origins VariousCan be used in conjunction with other techniques to identify where on the viral genome replication begins.
Studying Viral Latency and Reactivation HerpesvirusesAllows for the detection of low levels of DNA synthesis during latent phases and bursts of replication upon reactivation.

Evaluation of Antiviral Drug Mechanisms Targeting Nucleoside Metabolism

Many of the most effective antiviral drugs are nucleoside analogs, which act by interfering with the viral polymerase, the enzyme responsible for synthesizing the viral genome. These drugs are designed to mimic natural nucleosides and, once incorporated into the growing DNA or RNA chain, they can terminate synthesis or introduce mutations that are lethal to the virus. This compound provides a powerful tool for studying the mechanisms of these drugs.

By co-administering an antiviral nucleoside analog with this compound, researchers can quantitatively assess the drug's impact on viral nucleic acid synthesis. A reduction in the incorporation of the ¹⁵N label into viral DNA in the presence of the drug provides direct evidence of its inhibitory effect on the viral polymerase. This approach allows for the precise determination of a drug's potency and its mechanism of action.

Furthermore, stable isotope tracing can be used to investigate the development of drug resistance. In resistant viral strains, mutations in the viral polymerase may alter its ability to incorporate the antiviral drug while still allowing for the incorporation of natural nucleosides. By comparing the uptake of this compound in drug-sensitive and drug-resistant viral strains, researchers can elucidate the molecular basis of resistance and guide the development of new therapies to overcome it.

NMR spectroscopy, in conjunction with ¹⁵N labeling, can also be employed to study the structural and dynamic changes in viral nucleic acids upon the incorporation of a nucleoside analog. nih.gov This can provide insights into how these drugs disrupt the normal function of the viral genome and interfere with its interaction with viral proteins.

Antiviral Drug ClassMechanism of ActionApplication of this compound
Chain Terminators (e.g., Acyclovir) Incorporation leads to the termination of the growing viral DNA chain.Quantify the reduction in ¹⁵N-labeled viral DNA synthesis in the presence of the drug.
Mutagenic Nucleosides (e.g., Favipiravir) Incorporation causes an increased mutation rate in the viral genome, leading to "error catastrophe."Trace the incorporation of the labeled natural nucleoside to assess the overall rate of replication, while other methods detect mutations.
Competitive Inhibitors Compete with natural nucleosides for binding to the viral polymerase.Measure the decreased incorporation of this compound as a function of drug concentration to determine binding affinity and inhibitory constants.
Allosteric Inhibitors Bind to a site on the polymerase other than the active site, changing its conformation and reducing its activity.Assess the overall reduction in viral DNA synthesis by tracking the incorporation of the ¹⁵N label.

Future Directions and Emerging Research Avenues for 2 Deoxyadenosine 15n1 Applications

The utility of 2'-Deoxyadenosine-15N1 as a stable isotope-labeled tracer is poised to expand significantly with advancements in analytical technologies and computational methods. Future research is steering towards its integration into cutting-edge, high-dimensional biological analysis, promising a more granular understanding of nucleotide metabolism in complex systems. These emerging avenues will refine our knowledge of cellular physiology and pathology, opening new frontiers in drug discovery and the study of disease.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2'-Deoxyadenosine-15N1 with high isotopic purity, and how can potential impurities be minimized?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical incorporation of 15N isotopes at the adenine base. Key steps include:

  • Using 15N-enriched ammonia or precursors during nucleoside synthesis .
  • Purification via reverse-phase HPLC or column chromatography to remove unlabeled byproducts.
  • Verification of isotopic purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) (e.g., 15N-HMBC spectra) .
    • Challenges : Impurities may arise from incomplete isotopic incorporation or degradation during purification. Optimizing reaction stoichiometry and temperature is critical .

Q. How should researchers characterize the structural integrity of this compound to confirm isotopic labeling?

  • Methodological Answer :

  • NMR Analysis : 15N-labeled compounds require 2D NMR techniques like 15N-HMBC to confirm labeling sites and assess coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic enrichment levels (e.g., m/z shifts corresponding to 15N substitution) .
  • Crystallography : For crystalline derivatives, X-ray diffraction can resolve 15N positions, as demonstrated in azolo-azine analogs .

Advanced Research Questions

Q. How does 15N isotopic labeling influence the metabolic incorporation kinetics of 2'-Deoxyadenosine in DNA replication studies compared to its unlabeled counterpart?

  • Methodological Answer :

  • Tracer Experiments : Pulse-chase assays with 15N-labeled deoxyadenosine can track nucleotide uptake and turnover via LC-MS/MS or isotope-ratio mass spectrometry .
  • Data Interpretation : Compare incorporation rates using kinetic modeling (e.g., Michaelis-Menten kinetics) and account for isotopic dilution effects in cellular pools .
    • Contradiction Analysis : Discrepancies in reported rates may stem from cell-type variability or differences in tracer concentrations. Replicate experiments across models (e.g., cancer vs. primary cells) are essential .

Q. What experimental design considerations are critical when using this compound in NMR-based studies of DNA-protein interactions?

  • Methodological Answer :

  • Sample Preparation : Ensure isotopic enrichment >98% to avoid signal overlap in 15N-HSQC spectra .
  • Buffer Optimization : Use deuterated solvents and minimize paramagnetic ions to enhance NMR sensitivity .
  • Control Experiments : Include unlabeled DNA to distinguish specific binding from background noise .

Q. How can researchers resolve contradictions in literature regarding the stability of 15N-labeled deoxyadenosine under varying pH and temperature conditions?

  • Methodological Answer :

  • Systematic Stability Testing : Conduct accelerated degradation studies (e.g., 40°C, pH 2–9) with HPLC monitoring to identify decomposition products .
  • Comparative Analysis : Cross-reference findings with isotopic analogs (e.g., 13C-labeled nucleosides) to isolate 15N-specific stability trends .
  • Data Transparency : Publish raw stability data and experimental conditions in supplementary materials to enable replication .

Methodological and Reproducibility Focus

Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility of this compound studies?

  • Methodological Answer :

  • Detailed Protocols : Include reaction times, temperatures, and purification gradients in supplementary files .
  • Data Sharing : Upload raw NMR, MS, and crystallographic data to repositories (e.g., Cambridge Structural Database) .
  • Reproducibility Checks : Collaborate with independent labs to validate synthetic yields and isotopic purity .

Q. How can researchers leverage 15N-labeled deoxyadenosine to investigate nucleotide excision repair (NER) mechanisms with minimal isotopic interference?

  • Methodological Answer :

  • Dual-Labeling Approaches : Combine 15N with 13C labels to track excision and repair simultaneously via multi-dimensional NMR .
  • Cell-Free Systems : Use purified NER enzymes and synthetic oligonucleotides to isolate repair kinetics from metabolic noise .

Tables: Key Analytical Parameters for this compound

Parameter Method Optimal Range References
Isotopic PurityHRMS>98% 15N enrichment
NMR Sensitivity15N-HMBC500 MHz or higher
Stability (pH 7, 25°C)HPLC-UV Monitoring>95% stability over 24h

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.